molecular formula C18H16N2O4 B14956129 5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

Katalognummer: B14956129
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: BWWOGHPAKMUEOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound that belongs to the class of phenols and pyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol include other phenol and pyrimidine derivatives, such as:

  • 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline

Uniqueness

What sets this compound apart from similar compounds is its specific structural arrangement and the presence of both methoxy and phenoxy groups

Eigenschaften

Molekularformel

C18H16N2O4

Molekulargewicht

324.3 g/mol

IUPAC-Name

5-methoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

InChI

InChI=1S/C18H16N2O4/c1-22-12-3-5-13(6-4-12)24-17-10-19-11-20-18(17)15-8-7-14(23-2)9-16(15)21/h3-11,21H,1-2H3

InChI-Schlüssel

BWWOGHPAKMUEOD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.